2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
Overview
Description
2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling.
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized or introduced through Friedel-Crafts acylation or alkylation.
Final Coupling: The final step involves coupling the naphthalene, thiophene, and indole moieties through amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or indole rings.
Reduction: Reduction reactions could target the carbonyl group in the thiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide analogs: Compounds with similar structures but different substituents.
Indole derivatives: Compounds featuring the indole moiety with various functional groups.
Thiophene derivatives: Compounds with the thiophene ring and different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of the naphthalene, thiophene, and indole rings, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-24(15-19-7-3-6-17-5-1-2-8-21(17)19)26-20-11-10-18-12-13-27(22(18)16-20)25(29)23-9-4-14-30-23/h1-11,14,16H,12-13,15H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOLUDEVRDGNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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